molecular formula C18H17N5O4S B2572570 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2310145-88-9

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2572570
CAS No.: 2310145-88-9
M. Wt: 399.43
InChI Key: GIVFKSZZIUJUQC-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a sulfonamide group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamides or triazoles.

    Medicine: Due to its structural features, it could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamides or triazoles have shown efficacy.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The sulfonamide group is then introduced via sulfonation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring might play a role in binding to metal ions or other biomolecules, while the sulfonamide group could interact with proteins or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-aminobenzoxazole, which are known for their antimicrobial properties.

    Triazole Derivatives: Compounds like fluconazole, which are used as antifungal agents.

    Sulfonamide Derivatives: Compounds such as sulfamethoxazole, which are widely used as antibiotics.

Uniqueness

What sets 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart is the combination of these three functional groups in a single molecule. This unique structure could confer a combination of properties from each of the individual components, potentially leading to novel applications and enhanced efficacy in various fields.

Properties

IUPAC Name

3-methyl-2-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-11-14(7-8-17(16)27-18(22)24)28(25,26)21-15(12-23-19-9-10-20-23)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFKSZZIUJUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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